molecular formula C16H25NaO5S B082700 Triton X-301 CAS No. 12627-38-2

Triton X-301

Cat. No. B082700
CAS RN: 12627-38-2
M. Wt: 352.4 g/mol
InChI Key: PQSPZTWMLBELMD-UHFFFAOYSA-M
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Description

Triton X-301 is a solution with a non-ionic concentration of 20% in H2O (dispersion) . It is a product of The Dow Chemical Company .


Molecular Structure Analysis

The aggregation structure of Triton X (TX) amphiphilic molecules in aqueous solution plays an important role in determining the various properties and applications of surfactant solutions . The structural characteristics of micelles formed by TX-5, TX-114, and TX-100 molecules with different poly (ethylene oxide) (PEO) chain lengths in TX series of nonionic surfactants were studied via molecular dynamics (MD) simulation .


Physical And Chemical Properties Analysis

Triton X-301 is a yellow suspension with a Brookfield viscosity of 2500 CPS (neat solution at 24.5 DEG CENTIGRADE). It has an ultraviolet/visible spectrum E1% = 6.8 at lambda max 277 NM in methanol .

Scientific Research Applications

  • Use in Radioactive Isotope Assays : Triton X-301 is used in methods to simplify liquid scintillation counting of radioactive isotopes like 55Fe and 59Fe. It acts as an efficient solubilizing agent, allowing small volumes of aqueous solutions of iron compounds in hydrochloric acid to be counted with reproducible quantitative recovery of radioactivity (Campbell & Powell, 1970).

  • Carbon Nanotube Field-Effect Transistors : In the field of nanotechnology, Triton X-301 is used as a surfactant to disperse carbon nanotube bundles. Its influence on the transfer characteristics of carbon nanotube field-effect transistors (CNTFETs) has been studied, demonstrating that the surfactant at the interface between the CNTs and electrodes can change the work function of the electrodes and convert the CNTFETs from typical p-type to having ambipolar characteristics (Li, Zhang, Li, & Chan-Park, 2006).

  • Membrane Protein Phase Separation : Triton X-301 is used to investigate the partition of proteins during phase separation in solutions, being particularly useful in distinguishing between hydrophilic proteins and integral membrane proteins. This method allows for the separation of integral membrane proteins from hydrophilic proteins in crude membrane or cellular detergent extracts (Bordier, 1981).

  • Synthesis of Phosphatidylserine : In biochemistry, Triton X-100-modified silica is used to facilitate the adsorption of phosphatidylcholine in aqueous solutions, which is then used for the production of phosphatidylserine via transphosphatidylation. This method avoids the use of organic solvents in the production process (Zhang et al., 2017).

  • Gas Sensing Properties : Triton X-100 is used in the synthesis of unusual 3D flower-shaped SnS2 nanostructures, which have potential applications as sensor materials for the detection of NH3 molecules (Shi et al., 2006).

  • Cloud Point Extraction : In analytical chemistry, Triton X-100 based cloud point extraction has been explored for the reversible concentration/separation or dispersion of various nanomaterials in the aqueous phase. This technique is notable for preserving the sizes and shapes of nanomaterials during phase transferring, offering a cost-effective and simple method for handling nanomaterials (Liu, Liu, Yin, & Jiang, 2009).

  • Environmental Applications : Triton X-100 has been studied in the context of environmental science, specifically in the removal of recalcitrant pollutants from wastewater using photocatalysis and various catalysts. This research is crucial for understanding how detergents like Triton X-100 interact with and can be removed from environmental systems (Pasieczna-Patkowska, Czech, Ryczkowski, & Patkowski, 2010).

Mechanism of Action

Triton X-100 is known to disrupt membrane-enveloped virus particles . It interacts with phospholipid membranes, causing changes in their structure and permeability .

Safety and Hazards

Triton X-301 can cause serious eye damage . It is harmful if swallowed and can cause skin irritation . It is recommended to wear personal protective equipment/face protection and avoid getting it in eyes, on skin, or clothing .

properties

IUPAC Name

sodium;2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5S.Na/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)20-10-11-21-22(17,18)19;/h6-9H,10-12H2,1-5H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSPZTWMLBELMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155131
Record name Triton X-301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12627-38-2
Record name Triton X-301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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